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Compound of Interest

Compound Name: Anol-IN-2

cat. No.: B15141482

Anol-IN-2: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anoctamin-1 (ANO1), a calcium-activated chloride channel, has emerged as a significant
therapeutic target in various pathologies, including cancer. Its overexpression is correlated with
tumor growth, proliferation, and metastasis in several cancer types, including glioblastoma.
Ano1l-IN-2 is a potent and selective small-molecule inhibitor of the ANO1 channel. This
document provides an in-depth technical overview of the chemical properties, structure, and
biological activity of Ano1-IN-2, including detailed experimental protocols for its synthesis and
biological evaluation.

Chemical Structure and Properties

Ano1l-IN-2, also identified as compound 10q in its discovery publication, is a 2-
aminothiophene-3-carboxamide derivative. Its chemical and physical properties are
summarized in the table below.
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Property Value
2-{[({4-[3-(4-
chlorophenyl)ureido]phenyl}amino)carbothioyl]a

IUPAC Name ! phenyl) Iphenyl} ) yll
mino}-N-cyclopropyl-4,5,6,7-tetrahydro-1-
benzothiophene-3-carboxamide

Molecular Formula C16H14CIN3O2S

Molecular Weight 379.88 g/mol

CAS Number 637314-12-6
O=C(NC1=C(S2)C(CCCC2)=C1C(=O)NC3CC3)

SMILES
NC(=S)NC4=CC=C(Cl)C=C4

Appearance Solid

Solubility Soluble in DMSO

Biological Activity and Quantitative Data

Ano1l-IN-2 is a selective inhibitor of the ANOL1 ion channel with demonstrated anti-proliferative
and anti-metastatic effects in glioblastoma cell lines.

Table 2.1: Inhibi ity of INLD

Target ICs0 (UM) Assay Type Cell Line

YFP-based halide
ANO1 1.75 ) FRT-ANO1
influx

YFP-based halide
ANO2 7.43 ) FRT-ANO2
influx

Table 2.2: Anti-proliferative Activity of Anol-IN-2

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b15141482?utm_src=pdf-body
https://www.benchchem.com/product/b15141482?utm_src=pdf-body
https://www.benchchem.com/product/b15141482?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15141482?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Cell Line Glso (UM) Assay Type

CellTiter-Glo Luminescent Cell

U251 (Human Glioblastoma) 21.31 .
Viability Assay

CellTiter-Glo Luminescent Cell

U87MG (Human Glioblastoma) 23.77 o
Viability Assay

CellTiter-Glo Luminescent Cell

Primary Astrocytes (Mouse) 45.15 o
Viability Assay

Mechanism of Action

Ano1l-IN-2 exerts its biological effects by directly inhibiting the ion channel function of ANO1.
The inhibition of ANO1-mediated chloride ion transport disrupts cellular processes that are

crucial for cancer cell proliferation, migration, and invasion.

“hi : Cancer Cell
Ano1-IN-2 Inhibits ANO1 Channel Mediates Chloride Influx Promotes Proliferation,
Migration, Invasion

Click to download full resolution via product page

Figure 1. Simplified signaling pathway of Ano1-IN-2 action.

Experimental Protocols
Synthesis of Anol-IN-2

The synthesis of Ano1-IN-2 follows a multi-step procedure common for 2-aminothiophene-3-

carboxamide derivatives.

Click to download full resolution via product page
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Figure 2. Synthetic workflow for Ano1-IN-2.
Protocol:

Gewald Reaction: A mixture of cyclohexanone, malononitrile, and elemental sulfur in ethanol
is treated with a catalytic amount of a base (e.g., morpholine or diethylamine) and heated to
reflux to yield 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Hydrolysis: The resulting nitrile is hydrolyzed to the corresponding carboxylic acid, 2-amino-
4,5,6,7-tetrahydrobenzol[b]thiophene-3-carboxylic acid, typically using a strong base like
potassium hydroxide followed by acidification.

Amidation: The carboxylic acid is then coupled with cyclopropylamine using a standard
peptide coupling reagent (e.g., HATU or EDC/HOB) in an appropriate solvent like DMF to
form 2-amino-N-cyclopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide.

Thiourea Formation: The final step involves the reaction of the 2-amino group with 4-
chlorophenyl isothiocyanate in a suitable solvent such as THF or dichloromethane to yield
Anol-IN-2.

YFP-based Halide Influx Assay for ANO1 Inhibition

This assay measures the influx of iodide ions through the ANO1 channel, which quenches the
fluorescence of co-expressed Yellow Fluorescent Protein (YFP).
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ANO1 and YFP-H148Q/1152L
in 96-well plates
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various concentrations
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with an ANOL1 activator (e.g., ATP)
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over time

Calculate IC50 values
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Figure 3. Workflow for the YFP-based halide influx assay.
Protocol:

e Cell Culture: Fischer Rat Thyroid (FRT) cells stably co-expressing human ANO1 and the
halide-sensitive YFP mutant (H148Q/1152L) are plated in 96-well plates.

e Compound Addition: Ano1-IN-2 is added to the wells at various concentrations and
incubated for 10 minutes at room temperature.
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e Assay Initiation: An iodide-containing buffer with an ANO1 agonist (e.g., 100 uM ATP) is
added to the wells.

o Fluorescence Measurement: The fluorescence of YFP is monitored over time using a plate
reader. The rate of fluorescence quenching is proportional to the iodide influx through the
ANOL1 channels.

o Data Analysis: The percentage of inhibition at each concentration is calculated, and the I1Cso
value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay

The effect of Ano1-IN-2 on the proliferation of glioblastoma cells is assessed using a
luminescent cell viability assay.

Protocol:

o Cell Seeding: U251 or UB7MG human glioblastoma cells are seeded in 96-well plates and
allowed to attach overnight.

o Treatment: The cells are treated with various concentrations of Ano1-IN-2 for 72 hours.

« Viability Measurement: Cell viability is determined using the CellTiter-Glo® Luminescent Cell
Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

» Data Analysis: The luminescent signal is read using a microplate reader. The Glso
(concentration for 50% growth inhibition) is calculated from the dose-response curve.

Cell Migration and Invasion Assays

The effect of Ano1-IN-2 on the migratory and invasive potential of glioblastoma cells is
evaluated using a transwell assay.

Protocol:
e Cell Preparation: U251 cells are serum-starved overnight.

e Assay Setup:
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o Migration: Serum-starved cells are seeded in the upper chamber of a transwell insert (8
pum pore size). The lower chamber contains a medium with a chemoattractant (e.g., 10%
FBS).

o Invasion: For the invasion assay, the transwell insert is pre-coated with Matrigel.
e Treatment: Anol1-IN-2 (10 uM) is added to the upper chamber with the cells.
 Incubation: The plates are incubated for 24-48 hours to allow cell migration or invasion.

» Quantification: Non-migrated/invaded cells on the upper surface of the membrane are
removed. The cells that have migrated/invaded to the lower surface are fixed, stained (e.qg.,
with crystal violet), and counted under a microscope.

o Data Analysis: The number of migrated/invaded cells in the treated group is compared to the
vehicle-treated control group.

Signaling Pathways

ANOL1 is implicated in the activation of several downstream signaling pathways that promote
cancer progression. By inhibiting ANO1, Anol1-IN-2 can indirectly modulate these pathways.
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Figure 4. ANO1-mediated signaling pathways affected by Ano1-IN-2.

Conclusion

Ano1l-IN-2 is a valuable research tool for studying the physiological and pathological roles of
the ANOL1 ion channel. Its potent and selective inhibitory activity, coupled with its demonstrated
efficacy in preclinical cancer models, suggests its potential as a lead compound for the
development of novel anti-cancer therapies, particularly for glioblastoma. This guide provides a
comprehensive summary of its properties and the methodologies for its investigation, serving
as a foundational resource for researchers in the field.

 To cite this document: BenchChem. [Anol1-IN-2 structure and chemical properties].
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[https://www.benchchem.com/product/b15141482#anol-in-2-structure-and-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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